2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-3-17-10-12(15)13-11-4-6-14(7-5-11)8-9-16-2/h11H,3-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBXKNOFPINTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves the reaction of piperidine derivatives with ethoxy and methoxyethyl groups under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
IUPAC Name: 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide CAS No.: 101345-67-9 Molecular Formula: C₂₂H₂₈N₂O₂ Molecular Weight: 352.5 g/mol
Structural Differences:
- Acetamide substituent : Methoxy (CH₃O) in methoxyacetylfentanyl vs. ethoxy (C₂H₅O) in the target compound.
- Piperidine substituent : 2-Phenylethyl (aromatic) in methoxyacetylfentanyl vs. 2-methoxyethyl (aliphatic ether) in the target compound.
Pharmacological Implications:
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
IUPAC Name: N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide CAS No.: 101343-69-5 Molecular Formula: C₂₂H₂₇FN₂O₂ Molecular Weight: 370.47 g/mol
Structural Differences:
- Acetamide substituent : Methoxy (CH₃O) in ocfentanil vs. ethoxy (C₂H₅O) in the target compound.
- Aromatic ring : Fluorophenyl in ocfentanil vs. absence of aromaticity in the target compound’s piperidine substituent.
Pharmacological Implications:
N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide
Molecular Formula : C₁₇H₂₇N₃O₂
Molecular Weight : 305.41 g/mol
Structural Differences:
- Piperidine substituent : Pyridin-2-ylethyl (heteroaromatic) vs. 2-methoxyethyl (aliphatic ether).
- Acetamide substituent : Ethoxy in the target compound vs. methoxyethyl in this analog.
Pharmacological Implications:
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Toxicity Considerations :
Q & A
Q. What are the standard synthetic routes for 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide, and what key reaction conditions are required?
Synthesis typically involves multi-step organic reactions, including amide coupling and functional group modifications. Critical steps include:
- Amide Formation : Reacting a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-amine) with an ethoxyacetic acid derivative under coupling agents like EDC/HOBt or DCC.
- Etherification : Introducing the ethoxy group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Chromatography (e.g., flash column) or recrystallization is essential to isolate the product from by-products. Reaction temperatures (e.g., 60–80°C) and solvent choices (e.g., DMF, THF) significantly impact yields .
Q. How is the compound characterized for structural confirmation and purity in academic research?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of ethoxy, methoxyethyl, and acetamide groups. Peaks near δ 3.5–4.0 ppm typically indicate ether and piperidine protons .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for pharmacological studies) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize reaction yields and minimize by-products during synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., amide coupling) reduces side reactions like hydrolysis .
- Catalyst Selection : Palladium catalysts or phase-transfer agents enhance regioselectivity in ether formation .
- By-Product Analysis : TLC monitoring at intermediate stages identifies impurities early. For example, unreacted piperidine derivatives can be detected via ninhydrin staining .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity (e.g., unexpected oxidation or hydrolysis) often arise from:
- Functional Group Interactions : The methoxyethyl group may sterically hinder reactions at the piperidine nitrogen. Computational modeling (e.g., DFT) predicts steric and electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates differently than non-polar solvents, altering reaction pathways .
- Experimental Validation : Repeat studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) isolate variables .
Q. What methodologies identify biological targets and mechanisms of action for this compound?
- In Silico Screening : Molecular docking against databases (e.g., ChEMBL) predicts affinity for acetylcholine receptors or enzymes like acetylcholinesterase, guided by structural analogs .
- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify interactions with suspected targets. For example, fluorometric assays measure acetylcholinesterase inhibition .
- Metabolic Stability Tests : Liver microsome studies assess susceptibility to cytochrome P450-mediated degradation, informing pharmacokinetic profiles .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products via LC-MS .
- Long-Term Stability : Store samples at –20°C (for biological assays) or 4°C (short-term) and monitor purity monthly. Amide bonds are prone to hydrolysis in aqueous buffers, necessitating lyophilization for long-term storage .
Q. What computational tools are effective in predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME estimates parameters such as blood-brain barrier permeability (e.g., logBB) and gastrointestinal absorption, leveraging the compound’s topological polar surface area (TPSA ≈ 50 Ų) and logP (~2.5) .
- Molecular Dynamics Simulations : Simulate binding modes with targets (e.g., G-protein-coupled receptors) to refine structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across different solvent systems?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
